6-Methoxy-alpha-(methyl-d3)-2-naphthaleneacetic acid is a deuterated derivative of the well-known non-steroidal anti-inflammatory drug, Naproxen. This compound is characterized by its unique molecular structure, which includes a methoxy group and a deuterated methyl group, providing it with distinct chemical properties and applications in scientific research.
The compound is synthesized through various chemical processes, predominantly involving the resolution of racemic mixtures of 6-methoxy-alpha-methyl-2-naphthaleneacetic acid. It can be sourced from chemical suppliers specializing in deuterated compounds, such as Sigma-Aldrich and Santa Cruz Biotechnology .
6-Methoxy-alpha-(methyl-d3)-2-naphthaleneacetic acid falls under the category of carboxylic acids and is classified as a non-steroidal anti-inflammatory drug (NSAID). Its primary application is in research settings, particularly in studies involving drug metabolism and pharmacokinetics.
The synthesis of 6-Methoxy-alpha-(methyl-d3)-2-naphthaleneacetic acid typically involves the following key steps:
The synthesis typically requires precise temperature control and careful handling of reagents to ensure high yields of the desired enantiomer. The process may also involve the use of deuterated solvents to incorporate deuterium into the final product.
The molecular formula for 6-Methoxy-alpha-(methyl-d3)-2-naphthaleneacetic acid is , with a molecular weight of approximately 219.25 g/mol. The structure features a naphthalene ring substituted with a methoxy group at the sixth position and a deuterated methyl group at the alpha position relative to the carboxylic acid functional group.
6-Methoxy-alpha-(methyl-d3)-2-naphthaleneacetic acid undergoes typical reactions associated with carboxylic acids, including:
The reactivity of this compound can be influenced by the presence of the deuterium label, which may alter reaction kinetics compared to its non-deuterated counterparts.
As an NSAID, 6-Methoxy-alpha-(methyl-d3)-2-naphthaleneacetic acid functions primarily by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in synthesizing prostaglandins involved in inflammation and pain signaling.
The inhibition of these enzymes leads to decreased levels of inflammatory mediators, resulting in analgesic and anti-inflammatory effects similar to those observed with Naproxen but potentially allowing for more detailed studies on drug metabolism due to its deuterated nature.
6-Methoxy-alpha-(methyl-d3)-2-naphthaleneacetic acid is primarily utilized in research contexts:
This compound represents a vital tool for researchers exploring anti-inflammatory mechanisms and drug interactions, providing insights into both pharmacology and medicinal chemistry.
6-Methoxy-alpha-(methyl-d3)-2-naphthaleneacetic acid is a deuterated organic compound with systematic IUPAC name 2-(6-methoxynaphthalen-2-yl)-3,3,3-trideuteriopropanoic acid. Its molecular formula is C₁₄H₁₁D₃O₃, reflecting the replacement of three hydrogen atoms with deuterium at the alpha-methyl group. The compound's core structure consists of a naphthalene ring substituted with a methoxy group at C6 and a deuterated methylacetic acid moiety at C2 [1] [5]. Key identifiers include:
Table 1: Nomenclature and Chemical Identifiers
Category | Specification |
---|---|
Systematic Name | 2-(6-Methoxynaphthalen-2-yl)-3,3,3-trideuteriopropanoic acid |
Molecular Formula | C₁₄H₁₁D₃O₃ |
Molecular Weight | 233.28 g/mol |
CAS Number | 59015003 |
Key Synonyms | Naproxen-d3 (methyl-d3), 6-MNA-d3 |
The deuteration specifically targets the alpha-methyl group (–CD₃), preserving the chiral center at C2. Unlike non-deuterated analogs, this modification does not alter stereochemistry but significantly impacts physicochemical properties like bond dissociation energy [5] [9].
Deuteration (hydrogen-to-deuterium substitution) leverages the kinetic isotope effect (KIE), where C–D bonds exhibit ~6-10 times slower cleavage than C–H bonds under enzymatic conditions. This strategically delays metabolism at the alpha-methyl site, a known oxidation target for cytochrome P450 enzymes [5] [9]. Key research applications include:
Table 2: Impact of Deuteration on Pharmacokinetic Properties
Property | Non-Deuterated Naproxen | Deuterated Analog |
---|---|---|
Metabolic Hotspot | Alpha-methyl oxidation | Protected by C–D bonds |
CYP450 Affinity | High (Km = 8–10 μM) | Reduced (Km increased 2–5×) |
Primary Use | Therapeutic agent | Metabolic tracer, mechanism-based probe |
This "deuterium switch" approach retains target affinity (COX inhibition) while altering pharmacokinetics—demonstrated by studies where deuterated analogs showed unchanged in vitro potency but extended plasma half-lives in rodent models [3] [9].
6-Methoxy-alpha-(methyl-d3)-2-naphthaleneacetic acid is an isotopologue of the NSAID naproxen [(S)-6-methoxy-α-methyl-2-naphthaleneacetic acid]. Naproxen comprises a chiral 2-propionic acid group linked to a 6-methoxynaphthalene scaffold, with the (S)-enantiomer possessing superior COX inhibitory activity [6] [8] [10]. The deuterated compound shares identical steric and electronic features except for the methyl-d3 group, ensuring biological equivalence in target engagement [9].
Structurally, it relates to two key derivatives:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8